Irbesartan-D4 is classified as a pharmaceutical compound and falls under the category of antihypertensive agents. It is specifically an antagonist of the angiotensin II type 1 receptor (AT1), which plays a crucial role in regulating blood pressure through the renin-angiotensin-aldosterone system (RAAS). The synthesis and characterization of Irbesartan-D4 are essential for its application in pharmacokinetics and drug metabolism studies .
The synthesis of Irbesartan-D4 involves several steps that typically include the formation of key intermediates followed by specific reactions to yield the final product. One notable method includes:
Irbesartan-D4 has a complex molecular structure characterized by multiple functional groups:
The deuterated positions are specifically at the methyl groups adjacent to the biphenyl structure, which can be crucial for isotopic labeling in analytical methods.
Irbesartan-D4 participates in various chemical reactions typical for pharmaceutical compounds:
These reactions require precise control over reaction conditions such as temperature, solvent choice, and catalyst presence to ensure high yields and purity .
Irbesartan-D4 functions as an antagonist at the angiotensin II type 1 receptor. Its mechanism involves:
These properties are critical for both formulation development and analytical method design .
Irbesartan-D4 is primarily used as an internal standard in quantitative analysis methods for measuring Irbesartan levels in biological samples. Its applications include:
Irbesartan-D4 (CAS No. 1216883-23-6) is a deuterium-labeled analog of the antihypertensive drug irbesartan, specifically designed for advanced pharmacological research. Its systematic IUPAC name is 2-butyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one, with the molecular formula C₂₅H₂₄D₄N₆O and a molecular weight of 432.55–432.56 g/mol [1] [3] [5]. The compound features four deuterium atoms at the 2,3,5,6 positions of the biphenyl ring, a strategic modification that preserves the parent molecule's stereoelectronic properties while introducing isotopic distinctiveness [5].
Table 1: Molecular Characterization of Irbesartan-D4
Property | Specification |
---|---|
CAS Number | 1216883-23-6 |
Molecular Formula | C₂₅H₂₄D₄N₆O |
Molecular Weight | 432.56 g/mol |
IUPAC Name | 2-butyl-3-[[2,3,5,6-tetradeuterio-4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one |
Synonyms | SR-47436-d4; BMS-186295-d4; 3-((2'-(1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl-2,3,5,6-d4)methyl)-2-butyl-1,3-diazaspiro[4.4]non-1-en-4-one |
Deuterium labeling confers significant advantages in analytical applications. The carbon-deuterium bonds exhibit ~6–10 times greater kinetic stability compared to carbon-hydrogen bonds, reducing metabolic cleavage during in vitro and in vivo studies. This stability minimizes isotopic exchange while maintaining identical pharmacological activity to non-deuterated irbesartan, ensuring accurate quantification in mass spectrometry-based assays [3] [5].
Deuterated compounds like Irbesartan-D4 serve as critical internal standards in quantitative bioanalysis due to their near-identical chemical behavior and distinct mass signatures. In liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), deuterated analogs compensate for matrix effects, ionization efficiency variations, and extraction losses, enabling precise pharmacokinetic measurements [1] [3].
Key applications include:
For irbesartan—a Biopharmaceutics Classification System (BCS) Class II drug with low solubility (91.3 µg/mL) and high permeability—deuterated analogs overcome analytical challenges posed by presystemic metabolism and protein binding, improving data reliability in bioavailability studies [6].
The development of Irbesartan-D4 paralleled the therapeutic adoption of irbesartan (launched 1997), which emerged as a potent, selective noncompetitive antagonist of angiotensin II receptor subtype 1 (AT₁) [2] [4]. The deuterated version was synthesized to address evolving analytical needs in the following timeline:
Table 2: Historical Development Milestones
Period | Development Phase | Key Advancements |
---|---|---|
1997–2000 | Parent Drug Commercialization | Irbesartan approved for hypertension management; demonstrated superior efficacy to losartan in blood pressure reduction [2] [4]. |
2005–2010 | Isotopic Synthesis Standardization | Optimization of deuterium incorporation methods ensuring >99% isotopic purity and positional specificity [3] [5]. |
2010–Present | Regulatory and Analytical Integration | Adoption in ANDA (Abbreviated New Drug Applications) validation and commercial QC protocols as an internal standard [1] [3]. |
The synthesis employs selective H/D exchange using metal-catalyzed processes or deuterated precursors, ensuring minimal isotopic scrambling. Commercial production adheres to strict regulatory guidelines (e.g., ICH Q2R1) for characterization, with suppliers providing comprehensive stability and purity data [1] [3]. Current research explores its utility in novel drug delivery systems, including solid lipid nanoparticles (SLNs), where it quantifies bioavailability enhancements—demonstrating 9.9-fold oral bioavailability improvement in nanoformulations versus suspensions [6].
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7